Bavisant

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study histamine H3 receptor antagonism.

Biology: Investigated for its effects on neurotransmitter regulation and cognitive functions.

Medicine: Explored as a potential treatment for ADHD, alcoholism, and other neurological disorders.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .

Wirkmechanismus

Target of Action

Bavisant, also known as JNJ-31001074, is a highly selective, orally active antagonist of the human H3 receptor . The H3 receptor is a histamine receptor that resides on non-histamine neurons and regulates other neurotransmitters .

Mode of Action

As an antagonist of the H3 receptor, this compound blocks the action of histamine at these receptors. This blockade leads to increased release of various neurotransmitters, which can enhance wakefulness and cognition . This makes this compound potentially useful for conditions like Attention Deficit Hyperactivity Disorder (ADHD) .

Biochemical Pathways

Therefore, blocking this receptor could affect multiple biochemical pathways related to neurotransmission .

Pharmacokinetics

It is known that this compound is orally active, suggesting good bioavailability .

Result of Action

The antagonism of the H3 receptor by this compound results in enhanced wakefulness and cognition . This makes it a potential treatment for conditions like ADHD .

Biochemische Analyse

Biochemical Properties

Bavisant interacts with the histamine H3 receptor, acting as a highly selective antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the binding of this compound to the H3 receptor, which influences the activity of this receptor .

Cellular Effects

This compound has shown potential as a treatment for ADHD, indicating its significant effects on various types of cells and cellular processes . It influences cell function by interacting with the histamine H3 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antagonist of the human H3 receptor . By binding to this receptor, this compound can influence the activity of the receptor, potentially affecting enzyme activation or inhibition and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bavisant involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a benzamide structure, which is a common feature in many organic compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Bavisant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Nucleophiles and Electrophiles: These include halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pitolisant: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit ähnlichen Anwendungen bei der Behandlung von Schlafstörungen und kognitiven Funktionsstörungen.

Thioperamid: Ein Histamin-H3-Rezeptor-Antagonist, der in der Forschung verwendet wird, um Histamin-bezogene Pfade zu untersuchen.

Ciproxifan: Ein potenter Histamin-H3-Rezeptor-Antagonist mit Anwendungen in der Neuropharmakologie.

Einzigartigkeit von Bavisant

This compound zeichnet sich durch seine hohe Selektivität und orale Aktivität aus, was es zu einer bequemen und effektiven Option für den klinischen Einsatz macht. Sein einzigartiger Wirkmechanismus, der Wachheit und Kognition beinhaltet, unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

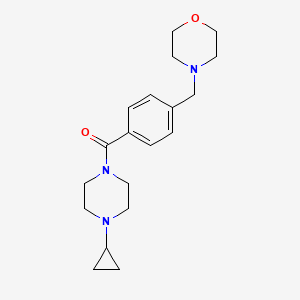

(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBVSGSIXIIREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026045 | |

| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929622-08-2 | |

| Record name | Bavisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAVISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.